molecular formula C14H11F3N2O4 B13360771 4-hydroxy-5-methoxy-N-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxamide

4-hydroxy-5-methoxy-N-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxamide

Cat. No.: B13360771
M. Wt: 328.24 g/mol
InChI Key: CTNUMAHDWZHTBN-UHFFFAOYSA-N
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Description

5-methoxy-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinecarboxamide core, which is substituted with methoxy, oxo, and trifluoromethoxy groups, contributing to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Oxidation to Form the Oxo Group: The oxo group is introduced through an oxidation reaction, often using reagents like potassium permanganate or chromium trioxide.

    Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethoxy-containing reagents under specific conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-2-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methanol, trifluoromethoxy-containing reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methoxy-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-2-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Flucarbazone: An N-sulfonylurea with similar structural features, used as an herbicide.

    Trifluoromethoxy-substituted Compounds: Various compounds containing the trifluoromethoxy group, known for their unique chemical properties.

Uniqueness

5-methoxy-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-2-pyridinecarboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its trifluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C14H11F3N2O4

Molecular Weight

328.24 g/mol

IUPAC Name

5-methoxy-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide

InChI

InChI=1S/C14H11F3N2O4/c1-22-12-7-18-10(6-11(12)20)13(21)19-8-3-2-4-9(5-8)23-14(15,16)17/h2-7H,1H3,(H,18,20)(H,19,21)

InChI Key

CTNUMAHDWZHTBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NC2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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